molecular formula C24H24D5NO3.HCl B1191945 Donepezil - d5 hydrochloride

Donepezil - d5 hydrochloride

カタログ番号: B1191945
分子量: 420.99
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deuterated donepezil.

科学的研究の応用

Neurogenesis Enhancement

Donepezil hydrochloride, a selective acetylcholinesterase inhibitor, has been shown to enhance adult hippocampal neurogenesis. This action occurs through the activation of the brain cholinergic system and the enhancement of the survival of newborn neurons in the dentate gyrus via CREB signaling, without affecting the proliferation of neural progenitor cells or neuronal differentiation (Kotani, Yamauchi, Teramoto, & Ogura, 2008).

Alzheimer's Disease Treatment

Donepezil is widely prescribed for Alzheimer's disease (AD), showing efficacy in improving cognition and global function in patients with mild to moderately severe AD. It has been observed to produce significant improvements in cognitive assessments and clinical response, correlating positively with plasma donepezil concentrations and acetylcholinesterase inhibition (Rogers, Doody, Mohs, & Friedhoff, 1998).

Long-term Alzheimer's Disease Management

Long-term use of donepezil in patients with mild to moderately severe AD has been found to be effective and safe. Continued treatment over extended periods (up to 144 weeks) can confer advantages in terms of sustained cognitive and functional benefits (Doody, Geldmacher, Gordon, Perdomo, & Pratt, 2001).

Other Neurological Conditions

Donepezil has been explored for use in other conditions such as Down syndrome adults with mild to moderate AD, showing potential safety and efficacy (Prasher, Huxley, & Haque, 2002). It has also been investigated in the treatment of dementia in Parkinson’s disease, where it was well tolerated and may have modest benefits on cognitive function (Ravina et al., 2005).

Pharmacokinetic Studies

The plasma IC50 of donepezil for brain acetylcholinesterase inhibition has been estimated in monkey studies using PET and [11C]MP4A, providing valuable pharmacokinetic data for evaluating the efficacy of donepezil and other acetylcholinesterase inhibitors (Shiraishi et al., 2005).

Dosage Form Design Challenges

Research has been conducted to overcome the challenge of donepezil's bitter taste and numbness, a substantial obstacle in oral administration. Studies have focused on adding sweeteners, flavors, and developing novel dosage forms for oral, topical/transdermal, parenteral, and intranasal routes (Sutthapitaksakul, Dass, & Sriamornsak, 2021).

Impact on Care Burden

The impact of donepezil hydrochloride on the care burden of family caregivers of patients with Alzheimer's disease has been evaluated, highlighting its influence beyond patient treatment to encompass broader social and caregiving aspects (Hashimoto et al., 2009).

特性

分子式

C24H24D5NO3.HCl

分子量

420.99

同義語

2,3-Dihydro-5,6-dimethoxy-2-[[1-((phenyl-d5)methyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。